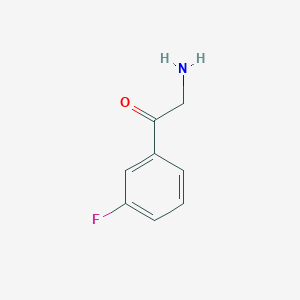

2-Amino-1-(3-fluorophenyl)ethanone

描述

Significance of α-Amino Ketones and Fluorinated Organic Compounds as Research Targets

The pursuit of novel therapeutic agents has led researchers to focus on specific molecular scaffolds that are amenable to chemical modification and exhibit desirable biological properties. Both α-amino ketones and organofluorine compounds represent two such privileged structural classes in modern drug discovery.

α-Amino Ketones: The α-amino ketone motif is a cornerstone in both synthetic and medicinal chemistry. ontosight.ai These bifunctional compounds are not only integral to the structure of several pharmaceutical agents but also serve as indispensable building blocks for the synthesis of a wide array of common heterocycles, such as pyrazines and pyrroles. Furthermore, they are precursors to chiral 1,2-amino alcohols, which are extensively utilized as ligands and chiral auxiliaries in asymmetric synthesis. The development of new methods for the preparation of α-amino carbonyls remains a continuous challenge and a significant area of research in synthesis. ontosight.ai

Fluorinated Organic Compounds: The introduction of fluorine into organic molecules is a widely employed strategy in drug design to enhance a compound's pharmacological profile. beilstein-journals.org The substitution of a hydrogen atom with fluorine, which is the second smallest atom, does not drastically alter the parent structure. beilstein-journals.org However, due to fluorine's high electronegativity, this modification can significantly impact a molecule's properties, including its metabolic stability, bioavailability, and binding affinity to target proteins. chemimpex.combeilstein-journals.org The carbon-fluorine bond is the strongest covalent bond that carbon can form, often leading to increased metabolic stability of fluorinated pharmaceuticals. beilstein-journals.org Consequently, a significant percentage of commercialized medications in recent years contain at least one fluorine atom or a fluorinated functional group.

Overview of the Compound's Position within Advanced Synthetic Methodologies

2-Amino-1-(3-fluorophenyl)ethanone serves as a key intermediate and building block in the multi-step synthesis of complex organic molecules. Its utility stems from the reactivity of its functional groups, which allow for a variety of chemical transformations.

The amino group can undergo nucleophilic substitution and acylation reactions, enabling the introduction of diverse substituents. smolecule.com The ketone functionality is susceptible to reduction, yielding alcohol derivatives, and can participate in condensation reactions to form heterocyclic rings. smolecule.com For instance, related α-bromoacetophenone derivatives are used as starting materials in the synthesis of complex heterocyclic systems, such as the anti-ulcer drug vonoprazan. mdpi.com In this synthesis, the acetophenone (B1666503) derivative undergoes a condensation reaction followed by cyclization to form a pyrrole (B145914) ring, a common scaffold in medicinal chemistry. mdpi.com

The presence of the 3-fluorophenyl group is also significant, as fluorinated aromatic moieties are often incorporated into drug candidates to improve their pharmacokinetic properties. beilstein-journals.orgontosight.ai Therefore, this compound is a valuable starting material for the synthesis of libraries of fluorinated compounds for screening in drug discovery programs.

Scope and Objectives of Academic Investigations into this compound

Academic and industrial research focused on this compound and its analogs is primarily driven by the pursuit of new therapeutic agents. The investigations typically encompass several key areas:

Pharmaceutical Development: A primary objective is the use of this compound as a scaffold for the synthesis of novel molecules with potential therapeutic applications. Research has shown that related structures can serve as intermediates in the creation of analgesics and anti-inflammatory drugs. chemimpex.com The unique substitution pattern of this compound makes it a candidate for the development of drugs targeting a range of diseases, including cancer and infectious diseases. smolecule.com

Biochemical Research: Investigations also delve into the biochemical properties of derivatives of this compound. This includes studies on enzyme inhibition and receptor binding to elucidate the mechanism of action of newly synthesized molecules and to understand drug-target interactions. chemimpex.com

Synthesis of Novel Heterocycles: Given the versatility of the α-amino ketone moiety, a significant area of research involves the development of new synthetic routes to novel heterocyclic compounds. For example, derivatives of 2-aminothiazole, which can be synthesized from related starting materials, are explored for their anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. nih.gov Similarly, the synthesis of imidazole (B134444) derivatives from amino-1,4-naphthoquinones highlights the potential for creating new, biologically active heterocyclic systems. biointerfaceresearch.com

Physicochemical Properties of this compound Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 93102-97-7 |

| Molecular Formula | C₈H₈FNO·HCl |

| IUPAC Name | This compound hydrochloride |

| Melting Point | 201-204 °C sigmaaldrich.com |

| Physical Form | Powder sigmaaldrich.com |

Research Findings on Related Amino Ketone Derivatives

| Compound Class | Research Focus | Potential Applications |

|---|---|---|

| Fluorinated Phenylalanines | Synthesis and pharmaceutical applications | Enzyme inhibitors, therapeutic agents, PET imaging beilstein-journals.org |

| α-Fluoroalkyl-α-Amino Acids | Asymmetric synthesis and applications | Enzyme inhibition, medicinal chemistry, antimicrobial peptides mdpi.com |

| Pyrrole Derivatives | Synthesis from acetophenone precursors | Antitumor, antimicrobial, neuroprotective effects smolecule.com |

| 2-Aminothiazoles | Synthesis and biological activities | Anticancer, antioxidant, antimicrobial, anti-inflammatory nih.gov |

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| 1,2-amino alcohols |

| Vonoprazan |

| 2-aminothiazole |

| Imidazole |

| Amino-1,4-naphthoquinones |

| Pyrazines |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-1-(3-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H,5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUWKVYEFLGNAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for 2 Amino 1 3 Fluorophenyl Ethanone

Established Synthetic Pathways to α-Amino Ketone Analogues

Traditional methods for synthesizing α-amino ketones have laid the groundwork for more advanced and stereoselective approaches. These classical pathways often involve multi-step procedures and have been instrumental in the early development of this class of compounds.

Classical Amination Reactions (e.g., Gabriel, Delepine, Strecker)

Classical amination reactions represent some of the earliest methods for introducing an amino group alpha to a carbonyl functionality.

The Gabriel synthesis is a well-established method for forming primary amines from primary alkyl halides. nrochemistry.comwikipedia.org The process involves the N-alkylation of potassium phthalimide (B116566) with an appropriate α-halo ketone. nrochemistry.com The resulting N-alkylphthalimide is then cleaved, typically through hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis, to yield the primary amine. wikipedia.orgmasterorganicchemistry.com While effective for primary amines, the Gabriel synthesis can be limited by harsh reaction conditions and is generally not suitable for secondary alkyl halides. wikipedia.org

The Delepine reaction offers another route to primary amines by reacting an alkyl or benzyl (B1604629) halide with hexamethylenetetramine, followed by acidic hydrolysis of the resulting quaternary ammonium (B1175870) salt. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This method is particularly effective for reactive halides like α-halo ketones. alfa-chemistry.comscribd.comresearchgate.net Advantages include the use of readily available reagents and relatively mild conditions, leading to the selective formation of primary amines. wikipedia.org However, the reaction's atom economy is poor, and it often utilizes toxic solvents like chloroform. wikipedia.org

The Strecker synthesis is a versatile method for producing α-amino acids from aldehydes or ketones. chemistnotes.comwikipedia.org The reaction involves the condensation of a carbonyl compound with ammonia (B1221849) or a primary amine in the presence of a cyanide source, typically sodium or potassium cyanide, to form an α-aminonitrile. chemistnotes.comnrochemistry.com Subsequent hydrolysis of the nitrile group yields the corresponding α-amino acid. wikipedia.orgjk-sci.com By using a ketone as the starting material, α,α-disubstituted amino acids can be synthesized. wikipedia.org The classical Strecker synthesis produces a racemic mixture of the amino acid product. chemistnotes.com

Halogenation-Substitution Protocols

A cornerstone of α-amino ketone synthesis is the two-step halogenation-substitution protocol. rsc.org This method first involves the α-halogenation of a ketone, such as 3'-hydroxyacetophenone, to produce an α-haloketone intermediate like 2-chloro-1-(3-hydroxyphenyl)ethanone. nih.gov This intermediate is then subjected to nucleophilic substitution with an amine to furnish the desired α-amino ketone. rsc.org A modified procedure for the synthesis of 1-(3'-hydroxyphenyl)-2-methylamino-ethanone hydrochloride involves the reaction of 2-bromo-3'-hydroxyacetophenone (B133987) with methylamine. google.com A metal-free, one-pot strategy has also been developed that begins with the oxidation of benzylic secondary alcohols, followed by α-bromination of the resulting ketone, and finally nucleophilic substitution with an amine. researchgate.netorganic-chemistry.org

Oxidative Amination of Ketones and Aldehydes

Direct oxidative amination of ketones and aldehydes provides a more atom-economical approach to α-amino ketones by avoiding the pre-functionalization of the carbonyl compound. chemistryviews.org Transition-metal-free methods have been developed, utilizing catalysts like ammonium iodide with a co-oxidant, to facilitate the cross-coupling of a wide range of ketones with various amines. organic-chemistry.orgacs.org This approach has been successfully applied to the synthesis of the pharmaceutical agent amfepramone. researchgate.netacs.org Copper-catalyzed systems have also been shown to effectively mediate the direct α-amination of ketones, esters, and aldehydes. researchgate.netorganic-chemistry.org A novel method involves the oxidative rearrangement of an in-situ generated enamine intermediate, promoted by sodium percarbonate, to convert aldehydes and secondary amines into diverse α-amino ketones. nih.govnjtech.edu.cn

Advanced and Stereoselective Synthesis of the Compound and its Chiral Derivatives

The demand for enantiomerically pure pharmaceuticals has driven the development of advanced, stereoselective methods for synthesizing chiral α-amino ketones.

Asymmetric Catalytic Approaches (e.g., Organocatalysis, Transition Metal Catalysis)

Asymmetric catalysis, a cornerstone of modern organic synthesis, offers powerful strategies for the enantioselective production of chiral molecules. nih.gov

Organocatalysis , which utilizes small, metal-free organic molecules as catalysts, has emerged as a significant tool for asymmetric synthesis. nih.govrsc.org Chiral primary amines can work in cooperation with a ketone co-catalyst for the asymmetric α-hydroxylation of β-ketocarbonyls. acs.org L-proline and its derivatives have been shown to effectively catalyze the asymmetric α-amination of ketones and aldehydes with azodicarboxylates as the nitrogen source, yielding products with high enantioselectivity. organic-chemistry.orgnih.gov Chiral phosphoric acid catalysts have been employed in the synthesis of chiral β,β-diaryl-α-amino acid derivatives through the reaction of in situ generated para-quinone methides with azlactones. nih.gov Furthermore, organocatalytic approaches have been successfully applied to asymmetric halogenation/semipinacol rearrangement reactions to produce chiral β-haloketones. acs.org

Transition metal catalysis provides a broad and versatile platform for the asymmetric synthesis of α-amino ketones. nih.gov Chiral palladium complexes have been used to catalyze the asymmetric arylation of in situ generated α-keto imines with arylboronic acids, affording chiral acyclic α-amino ketones with good yields and high enantioselectivities. nih.gov Chiral copper(II) and nickel(II) salen complexes have been investigated for their catalytic activity in the asymmetric alkylation of amino acid enolates under phase-transfer conditions. nih.gov Rhodium(I) diphosphine complexes have demonstrated excellent enantioselectivity in the catalytic hydrogenation of α-amino enones. rsc.org A two-step approach involving a cross-coupling reaction (such as Suzuki or photoredox/Ni-catalysis) followed by oxidative cleavage of an olefin has been reported for the synthesis of chiral α-amino ketones. researchgate.net

Biocatalytic Transformations (e.g., Enzyme-Mediated Synthesis)

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. nih.gov This approach is increasingly utilized for the synthesis of chiral compounds under mild and environmentally benign conditions. nih.govfrontiersin.org Engineered enzymes, such as human methionine adenosyltransferase variants, can be used in multienzyme systems for biocatalytic fluoroalkylation. sioc.ac.cn For instance, by coupling this engineered enzyme with various SAM-dependent methyltransferases, a 3,3-difluoroallyl group can be introduced into molecules. sioc.ac.cn Whole-cell biocatalysis has been employed to synthesize 2-fluoro-3-hydroxypropionic acid from 2-fluoromalonic acid using E. coli co-expressing methylmalonyl CoA synthase, methylmalonyl CoA reductase, and a malonate transmembrane protein. frontiersin.org

Flow Chemistry and Continuous Synthesis Techniques

The application of flow chemistry and continuous synthesis techniques offers significant advantages for the production of 2-Amino-1-(3-fluorophenyl)ethanone and related acetophenones. These methods provide enhanced control over reaction parameters, leading to improved safety and product uniformity. google.com

A common continuous two-step flow synthesis for amino-substituted acetophenones involves an initial nitration step followed by a reduction. google.comgoogle.com In a typical setup, acetophenone (B1666503) is first nitrated using a nitrating mixture in a tubular reactor at controlled temperatures, often between 0-10°C. google.comgoogle.com The acetophenone can be dissolved in sulfuric acid before the nitration process. google.com This is followed by an in-line quenching of the reaction mixture with ice-chilled water. google.com The subsequent reduction of the nitro group to an amine can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) or sodium sulfide (B99878) (Na₂S). google.comgoogle.com

The use of flow chemistry allows for precise control over reaction time and temperature, which is crucial for managing the exothermic nature of nitration reactions. google.com This approach not only enhances the safety of the process but can also lead to higher yields and purity of the final product. rsc.org The continuous nature of the process also allows for easier scalability compared to traditional batch methods. rsc.org

Recent advancements in flow chemistry have focused on developing multistep syntheses that are both efficient and minimize waste. rsc.orgresearchgate.net For instance, protocols combining heterogeneous catalytic systems in flow have been developed for the synthesis of related compounds like β-amino acids, demonstrating the potential for creating highly environmentally efficient processes with low waste production. researchgate.net

Green Chemistry Principles Applied to the Compound's Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound to create more sustainable and environmentally friendly processes.

While specific examples for this compound are not prevalent in the provided search results, the general trend in green chemistry is to move towards solvent-free or aqueous medium reactions to reduce the use of volatile organic compounds (VOCs). The synthesis of related heterocyclic compounds has been successfully carried out in aqueous solutions. For instance, the reaction of 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with cyclic amines can be performed in an aqueous solution of sodium hydroxide. nih.gov This approach eliminates the need for organic solvents and simplifies the workup procedure.

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. libretexts.orgrsc.orgscience-revision.co.ukyoutube.com The ideal atom economy is 100%, meaning there are no waste byproducts. science-revision.co.uk Addition reactions are a prime example of processes with 100% atom economy. kccollege.ac.in

In the context of synthesizing this compound, a key strategy to improve atom economy is to choose reaction pathways that minimize the formation of byproducts. For example, in the reduction of a nitro group to an amine, catalytic hydrogenation is often more atom-economical than using stoichiometric reducing agents like tin(II) chloride, which generate significant metal waste.

The development of sustainable reagents and catalysts is crucial for advancing green chemistry in the synthesis of this compound. This includes the use of catalysts that are recyclable and can be used in small quantities. For instance, heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and reused. researchgate.net

Recent research has focused on developing novel, environmentally friendly catalytic systems. An example is the use of a safe and low-cost conversion process for the synthesis of sulfonyl fluorides using SHC5® and potassium fluoride (B91410) (KF), which produces only non-toxic sodium and potassium salts as byproducts. eurekalert.org While not directly applied to this compound, this highlights the ongoing efforts to replace hazardous reagents with more sustainable alternatives.

In the synthesis of related amino compounds, biocatalysis has emerged as a powerful tool. For example, the synthesis of L-amino acids has been achieved using co-immobilized enzymes in a packed reactor for continuous synthesis, demonstrating the potential of biocatalysts in creating efficient and sustainable processes. mdpi.com

Purification Strategies for High-Purity Research Samples

Obtaining high-purity samples of this compound is essential for research and development purposes. A combination of purification techniques is often employed to achieve the desired level of purity.

Initial purification steps may involve extraction and washing. For instance, after a reaction, the product can be extracted into an organic solvent like ethyl acetate (B1210297), and the organic phase is then washed with solutions like hydrochloric acid and sodium bisulfate to remove impurities.

Crystallization is a powerful technique for purifying solid compounds. Recrystallization from a suitable solvent or solvent mixture can significantly enhance the purity of the final product. orgsyn.org For example, 2-chloro-1-(3-hydroxyphenyl)ethanone has been purified by crystallization from a mixture of ethyl acetate and dichloromethane. researchgate.net

Chromatographic techniques are also widely used for purification. Column chromatography, using silica (B1680970) gel or other stationary phases, can effectively separate the desired compound from byproducts and unreacted starting materials. The choice of eluent is critical for achieving good separation. For instance, a mixture of petroleum ether and ethyl acetate is a common eluent system.

For volatile compounds, distillation can be an effective purification method. rsc.org

Mechanistic Investigations of Chemical Transformations Involving 2 Amino 1 3 Fluorophenyl Ethanone

Reaction Kinetics and Thermodynamic Analyses of its Formation and Reactions

Thermodynamic analysis of its reactions, such as nucleophilic additions or condensations, would involve considering the stability of the reactants, intermediates, and products. The fluorine atom's high electronegativity can influence the electron distribution in the aromatic ring and the carbonyl group, thereby affecting the thermodynamics of reactions. For instance, in reactions involving the carbonyl group, the inductive effect of the fluorine atom can impact the stability of tetrahedral intermediates.

Detailed Elucidation of Reaction Pathways

The reactivity of 2-Amino-1-(3-fluorophenyl)ethanone is characterized by the distinct chemistries of its amino and ketone functionalities.

Nucleophilic Addition Mechanisms

The carbonyl group in this compound is a key site for nucleophilic attack. In these reactions, a nucleophile adds to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This process involves the rehybridization of the carbonyl carbon from sp² to sp³. libretexts.org The reaction can be initiated by either negatively charged or neutral nucleophiles. libretexts.orgkhanacademy.org

The general mechanism for nucleophilic addition is as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon. libretexts.org

Intermediate Formation: The pi electrons of the carbonyl group move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The negatively charged oxygen is then protonated, typically by a weak acid, to yield an alcohol product. libretexts.orgyoutube.com

The planarity of the carbonyl group means that nucleophilic attack can occur from either face of the molecule, which can lead to a racemic mixture if a new stereocenter is formed. youtube.com

Condensation Reaction Mechanisms

Condensation reactions involving this compound typically involve the nucleophilic amino group reacting with a carbonyl compound or the ketone group reacting with an active methylene (B1212753) compound. libretexts.org A common example is the formation of an imine (Schiff base) when the primary amine reacts with an aldehyde or ketone. libretexts.org This reaction is reversible and is often catalyzed by acid. libretexts.org

The mechanism for imine formation proceeds through the following steps:

Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the carbonyl carbon. libretexts.org

Carbinolamine Formation: A proton transfer results in a neutral intermediate called a carbinolamine. libretexts.org

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water). libretexts.org

Elimination of Water: The departure of a water molecule leads to the formation of an iminium ion. libretexts.org

Deprotonation: Deprotonation of the nitrogen atom yields the final imine product. libretexts.org

Another important type of condensation is the Knoevenagel condensation, where the ketone functionality of this compound could react with a compound containing an active methylene group in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com This reaction involves a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com

Reductive Amination Pathways

Reductive amination is a powerful method for forming amines and involves the reduction of an imine intermediate. masterorganicchemistry.comyoutube.com In the context of this compound, the ketone can react with an amine to form an imine, which is then reduced to a new amine. Alternatively, the primary amino group of the title compound can react with an aldehyde or ketone to form an imine that is subsequently reduced. masterorganicchemistry.com

This two-step process provides a controlled way to synthesize more substituted amines, avoiding the over-alkylation issues often encountered in direct alkylation of amines. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it selectively reduces the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com

Catalytic Cycle Elucidation in Metal-Mediated and Organocatalytic Processes

While specific studies detailing the catalytic cycles involving this compound were not found, general principles of metal-mediated and organocatalytic reactions can be inferred. In metal-mediated processes, the amino or carbonyl group could coordinate to a metal center, activating the molecule for subsequent transformations. For example, in a reductive amination reaction, a metal catalyst could facilitate both the imine formation and its subsequent reduction. organic-chemistry.orgorganic-chemistry.org

In organocatalysis, small organic molecules are used to catalyze reactions. For instance, an acidic organocatalyst could protonate the carbonyl oxygen, enhancing its electrophilicity for a nucleophilic attack. Conversely, a basic organocatalyst could deprotonate the amino group, increasing its nucleophilicity for reactions with electrophiles. The Knoevenagel condensation, for example, is often catalyzed by weakly basic amines. wikipedia.org

Influence of Fluorine Substitution on Reaction Energetics and Selectivity

The fluorine atom at the meta-position of the phenyl ring exerts a significant electronic influence on the reactivity of this compound. Fluorine is a highly electronegative atom and thus has a strong electron-withdrawing inductive effect (-I effect). This effect can influence both the reaction energetics and selectivity.

The electron-withdrawing nature of fluorine can impact the reactivity of the carbonyl group. It can increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com This would generally lead to an increase in the rate of nucleophilic addition reactions compared to the non-fluorinated analog.

In the context of electrophilic aromatic substitution on the phenyl ring, the fluorine atom is a deactivating group due to its inductive effect, but it is also an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance (+M effect). The interplay of these effects, along with the strong activating and ortho-, para-directing amino group, would determine the regioselectivity of further substitutions on the aromatic ring.

Advanced Spectroscopic and Structural Elucidation for Fundamental Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 2-Amino-1-(3-fluorophenyl)ethanone in solution. It provides precise information about the chemical environment of each atom within the molecule.

To unambiguously assign the proton (¹H) and carbon (¹³C) NMR signals of this compound, a combination of one-dimensional and two-dimensional NMR experiments is employed.

¹H NMR: The proton NMR spectrum provides initial information about the different types of protons and their connectivity.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.

COSY (Correlation Spectroscopy): This 2D experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show a correlation between the aminomethylene protons (-CH₂NH₂) and any adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. This is crucial for assigning the carbons of the fluorophenyl ring and the ethanone (B97240) backbone.

A complete assignment of the NMR spectra is fundamental for confirming the identity and purity of the compound.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorine-containing compounds. The chemical shift of the fluorine atom in this compound is directly influenced by the electronic environment of the fluorophenyl ring. Changes in electron density on the ring, caused by substituent effects or intermolecular interactions, will result in a shift in the ¹⁹F resonance. This makes ¹⁹F NMR a powerful tool for probing these electronic variations.

Dynamic NMR (DNMR) techniques can be used to study the conformational dynamics of this compound. Molecules are not static entities and can undergo various dynamic processes, such as bond rotations. For this compound, rotation around the C-C single bond of the ethanone backbone and the C-N bond could be investigated. By analyzing NMR spectra at different temperatures, it is possible to determine the energy barriers for these conformational changes and to study proton exchange processes involving the amine group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the different functional groups. Key expected vibrations include the N-H stretching of the primary amine, the C=O stretching of the ketone, and C-F stretching of the fluorophenyl group. The positions of these bands can be influenced by hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for observing non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.

The combination of IR and Raman data allows for a more complete vibrational assignment and a deeper understanding of the molecular structure and intermolecular interactions.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles. This information reveals the molecule's conformation in the crystalline state and how the molecules pack together, including details of any intermolecular hydrogen bonding involving the amine and carbonyl groups. Such a study would provide an unambiguous confirmation of the molecular structure.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the parent ion of this compound, which in turn allows for the determination of its elemental formula. By analyzing the fragmentation pattern observed in the mass spectrum (MS/MS), it is possible to deduce the structure of the molecule. The fragmentation pathways are characteristic of the compound and can provide corroborating evidence for the structure determined by other spectroscopic methods. Common fragmentation patterns for this type of molecule would likely involve the loss of small neutral molecules or radicals from the parent ion.

Computational Chemistry and Theoretical Studies on 2 Amino 1 3 Fluorophenyl Ethanone

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to understanding the electronic and geometric properties of molecules. These methods solve the Schrödinger equation for a given system, providing detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energy Landscapes

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecular systems. nih.govrsc.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. nih.gov

Electronic Structure and Geometry Optimization: DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.gov For 2-Amino-1-(3-fluorophenyl)ethanone, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also a key output of DFT calculations. rsc.org

Energy Landscapes: The potential energy surface of a molecule, which describes its energy as a function of its geometry, can be mapped out using DFT. This "energy landscape" reveals the energies of different conformations, transition states between them, and the energy barriers for various chemical reactions.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of quantum mechanical calculations is the prediction of spectroscopic data. This allows for direct comparison with experimental results, aiding in structure elucidation and the assignment of spectral features.

Vibrational Frequencies: The vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral peaks, can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations help in assigning the various vibrational modes of this compound to specific bond stretches, bends, and torsions.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts are sensitive to the local electronic environment of each nucleus. DFT calculations can predict these shifts with a reasonable degree of accuracy, providing valuable information for interpreting experimental NMR spectra and confirming the molecular structure.

Prediction of Reactivity Descriptors (e.g., Fukui Functions, Frontier Molecular Orbitals - HOMO-LUMO)

DFT also provides tools to predict the reactivity of a molecule. By analyzing the response of the electron density to small perturbations, one can identify the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. mnstate.edulibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). mnstate.edu The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. libretexts.org

Fukui Functions: Fukui functions provide a more detailed picture of reactivity by indicating the change in electron density at a particular point in the molecule when an electron is added or removed. researchgate.net This allows for the identification of specific atoms or functional groups that are most susceptible to electrophilic or nucleophilic attack. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. cornell.edunih.gov

MD simulations solve Newton's equations of motion for a system of atoms, tracking their movements over time. cornell.edu This allows for the exploration of the molecule's conformational space, revealing the different shapes it can adopt and the transitions between them. nih.gov For a flexible molecule like this compound, MD simulations can provide insights into the relative populations of different conformers and the energy barriers for their interconversion. nsf.gov

Furthermore, MD simulations are invaluable for studying intermolecular interactions. unipa.it By simulating the molecule in the presence of solvent molecules or other chemical species, it is possible to understand how it interacts with its environment through forces like hydrogen bonding and van der Waals interactions. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. mdpi.comtubitak.gov.tr These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical equation that relates these descriptors to the observed reactivity. mdpi.com

For a series of derivatives of this compound, a QSRR model could be developed to predict their reaction rates or equilibrium constants for a particular chemical transformation. The molecular descriptors used in such a model could include electronic properties (like atomic charges or dipole moment), steric parameters, and topological indices derived from the molecular graph.

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Predictions

For applications requiring very high accuracy, ab initio and post-Hartree-Fock methods are employed. wikipedia.orgepfl.chpku.edu.cn These methods are more computationally demanding than DFT but can provide more precise results. wikipedia.orgyoutube.com

Ab Initio Methods: The term "ab initio" (from first principles) refers to methods that are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio method. github.io

Post-Hartree-Fock Methods: Post-Hartree-Fock methods build upon the Hartree-Fock approximation to include the effects of electron correlation, which are neglected in the HF theory. wikipedia.orgepfl.ch Examples of post-Hartree-Fock methods include Møller-Plesset perturbation theory (MP2, MP3, etc.), Configuration Interaction (CI), and Coupled Cluster (CC) theory. wikipedia.orgyoutube.com These methods are capable of providing highly accurate predictions of molecular energies, geometries, and other properties, serving as benchmarks for other computational methods. pku.edu.cn

Table of Mentioned Compounds

| Compound Name |

|---|

Chemical Reactivity and Derivatization of 2 Amino 1 3 Fluorophenyl Ethanone

Reactions at the Carbonyl Group: Additions and Reductions

The carbonyl group in 2-amino-1-(3-fluorophenyl)ethanone is a key site for nucleophilic addition and reduction reactions. These transformations lead to the formation of valuable chiral or achiral amino alcohols, which are important building blocks in medicinal chemistry.

The reduction of the ketone to a secondary alcohol, yielding 2-amino-1-(3-fluorophenyl)ethanol, is a fundamental transformation. wikidata.org This can be achieved using various reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, which is particularly important when a specific stereoisomer is desired.

Commonly employed reducing agents for α-amino ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon, resulting in the corresponding amino alcohol. For instance, the reduction of similar α-amino ketones is often carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) with NaBH₄. More powerful reducing agents like LiAlH₄ are also effective but require anhydrous conditions.

Asymmetric reduction of the carbonyl group can be achieved using chiral reducing agents or catalysts, a topic that will be explored in more detail in section 6.5. These methods allow for the selective synthesis of either the (R)- or (S)-enantiomer of 2-amino-1-(3-fluorophenyl)ethanol. rsc.org

The following table summarizes typical reduction reactions applicable to this compound based on general procedures for α-amino ketones.

| Reagent/Catalyst | Product | Reaction Type | Notes |

| Sodium Borohydride (NaBH₄) | 2-Amino-1-(3-fluorophenyl)ethanol | Hydride Reduction | Typically performed in alcoholic solvents; yields a racemic mixture of the alcohol. |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Amino-1-(3-fluorophenyl)ethanol | Hydride Reduction | Requires anhydrous conditions (e.g., in THF or diethyl ether); yields a racemic mixture. |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Rh) | 2-Amino-1-(3-fluorophenyl)ethanol | Hydrogenation | Can be used for reduction, though chemoselectivity can be a challenge without prior protection of the amine. |

| Chiral Borane Reagents (e.g., CBS catalyst) | (R)- or (S)-2-Amino-1-(3-fluorophenyl)ethanol | Asymmetric Reduction | Allows for high enantioselectivity. |

Transformations Involving the Amine Functionality: Acylation, Alkylation, and Heterocycle Formation

The primary amine group in this compound is a versatile nucleophile, readily undergoing acylation, alkylation, and condensation reactions to form a wide array of derivatives, including important heterocyclic structures. rsc.org

Acylation: The amine can be easily acylated using acid chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding amides. This is often a necessary step to protect the amine group before performing other transformations on the molecule. For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-(2-(3-fluorophenyl)-2-oxoethyl)acetamide.

Alkylation: Alkylation of the primary amine can lead to secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging to control, often resulting in over-alkylation. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for producing secondary or tertiary amines.

Heterocycle Formation: α-Amino ketones are valuable precursors for the synthesis of various nitrogen-containing heterocycles.

Imidazoles: Condensation of this compound with an aldehyde and ammonia (B1221849) (or an ammonium (B1175870) salt) can yield substituted imidazoles. nih.govrsc.org The Robinson-Gabriel synthesis, involving the cyclization of an α-acylamino ketone, is another common route to imidazoles. nih.gov

Pyrazines: Self-condensation of two molecules of an α-amino ketone, followed by oxidation, leads to the formation of a symmetrically substituted pyrazine. youtube.comacs.org In the case of this compound, this would produce 2,5-bis(3-fluorophenyl)pyrazine. This reaction often proceeds via a dihydropyrazine (B8608421) intermediate which is then oxidized. youtube.com

The table below illustrates some of these transformations.

| Reagent(s) | Product Type | Heterocycle Formed |

| Acyl Chloride (e.g., R-COCl) | Amide | - |

| Alkyl Halide (e.g., R-X) | Secondary/Tertiary Amine | - |

| Aldehyde, NH₄OAc | Substituted Imidazole (B134444) | Imidazole |

| Self-condensation, [O] | Disubstituted Pyrazine | Pyrazine |

α-Carbon Functionalization: Enolate Chemistry and Condensations

The α-carbon, situated between the carbonyl group and the amino group, is activated and can be functionalized through various reactions, primarily involving the formation of an enol or enolate intermediate.

Enolate Chemistry and Halogenation: The protons on the α-carbon are acidic and can be removed by a base to form an enolate. This enolate can then react with electrophiles. A common transformation is α-halogenation, where the enolate reacts with a halogen source (e.g., Br₂, NBS) to introduce a halogen atom at the α-position. For instance, reaction with N-bromosuccinimide could yield 2-amino-2-bromo-1-(3-fluorophenyl)ethanone. It is often necessary to first protect the amine group (e.g., by acylation) to prevent its reaction with the halogenating agent.

Condensation Reactions:

Mannich Reaction: While the molecule itself is a Mannich base precursor, its ketone functionality can also participate as the active hydrogen component in a Mannich reaction. After protection of the primary amine, the resulting N-protected α-amino ketone can react with formaldehyde (B43269) and a secondary amine to introduce an aminomethyl group at the α-position. wikipedia.org

Aldol-type Condensations: The enolate of N-protected this compound can react with aldehydes or ketones in aldol-type condensation reactions to form β-hydroxy ketone derivatives.

These reactions expand the structural diversity of derivatives that can be synthesized from the parent compound.

| Reaction Type | Reagents | Product Feature |

| α-Halogenation | N-Halosuccinimide (NXS) after N-protection | Introduction of a halogen at the α-carbon. |

| Mannich Reaction | Formaldehyde, Secondary Amine (after N-protection) | Addition of an aminomethyl group at the α-carbon. |

| Aldol (B89426) Condensation | Aldehyde/Ketone, Base (after N-protection) | Formation of a β-hydroxy ketone derivative. |

Aromatic Ring Modifications: Electrophilic and Nucleophilic Aromatic Substitutions

The fluorine atom and the amino (or a derivatized amino) group on the phenyl ring direct the regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The directing effects of the existing substituents must be considered. The fluorine atom is an ortho-, para-directing deactivator. The amino group (-NH₂) is a strong ortho-, para-directing activator. If the amine is protected as an amide (e.g., -NHCOCH₃), it remains an ortho-, para-director but is less activating.

In this compound (or its N-acetyl derivative), the two ortho-, para-directing groups are meta to each other.

The fluorine at C3 directs incoming electrophiles to C2, C4, and C6.

The acetyl group at C1 is a meta-director. If the amine at C2 is considered (in a related isomer for analysis), it would direct to C1, C3, and C5. For the parent compound, the side chain is at C1. The directing effects will be a combination of the fluorine and the acetyl group.

For 3-fluoroacetophenone, nitration typically occurs at the positions ortho and para to the fluorine and meta to the acetyl group. google.com Therefore, for N-acetyl-2-amino-1-(3-fluorophenyl)ethanone, the most likely positions for electrophilic attack would be C4 and C6, which are ortho and para to the fluorine and meta to the carbonyl group, with the amide group also directing to these positions.

Nucleophilic Aromatic Substitution (NAS): The fluorine atom can potentially act as a leaving group in nucleophilic aromatic substitution reactions, especially if the ring is further activated by strongly electron-withdrawing groups. However, without strong activation (e.g., a nitro group ortho or para to the fluorine), these reactions are generally difficult.

The table below outlines potential aromatic ring modifications.

| Reaction Type | Reagents | Expected Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | C4, C6 |

| Halogenation | Br₂, FeBr₃ | C4, C6 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely deactivation prevents reaction. |

Stereochemical Control in Derivatization Reactions

Many of the derivatives of this compound are chiral, and controlling the stereochemistry of their synthesis is crucial for applications in areas like pharmaceuticals.

Asymmetric Reduction: As mentioned in section 6.1, the stereoselective reduction of the carbonyl group is a key strategy for obtaining enantiomerically pure 2-amino-1-(3-fluorophenyl)ethanol. This is commonly achieved through:

Catalytic Asymmetric Hydrogenation: Using chiral metal complexes (e.g., Ru-, Rh-, Ir-based catalysts with chiral ligands) to hydrogenate the ketone. mdpi.com

Chiral Reducing Agents: Employing stoichiometric chiral reducing agents, such as those derived from boranes in the presence of chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction). researchgate.net

Chiral Auxiliaries: Another approach to control stereochemistry involves the use of chiral auxiliaries. For instance, the amine functionality could be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions, such as alkylation at the α-carbon, can proceed with high diastereoselectivity due to steric hindrance imposed by the auxiliary. acs.org The auxiliary can then be cleaved to yield the enantiomerically enriched product.

Chiral Derivatizing Agents: For analytical purposes, such as determining the enantiomeric purity of the compound or its derivatives, chiral derivatizing agents can be used. nih.gov These agents react with the amine or alcohol functionality to create diastereomers that can be separated and quantified using techniques like chromatography or NMR spectroscopy. nih.gov

The choice of method depends on the desired product and the specific transformation being carried out.

| Method | Application | Example |

| Asymmetric Catalysis | Enantioselective reduction of the ketone. | Ru-BINAP catalyzed hydrogenation. |

| Chiral Auxiliaries | Asymmetric α-alkylation. | SAMP/RAMP hydrazone method. acs.org |

| Chiral Derivatizing Agents | Enantiomeric purity determination. | Reaction with Mosher's acid chloride. |

Application of 2 Amino 1 3 Fluorophenyl Ethanone As a Key Synthetic Building Block

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

The dual functionality of 2-Amino-1-(3-fluorophenyl)ethanone makes it an ideal substrate for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceutically active compounds. nih.govnih.gov The presence of an amine and a ketone in a 1,2-relationship facilitates cyclization reactions to form five, six, or seven-membered rings.

One of the most prominent applications is in the synthesis of quinoline (B57606) derivatives via the Friedländer annulation. tandfonline.com This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group (e.g., a 1,3-dicarbonyl compound) in the presence of a catalyst. For instance, reacting this compound with an active methylene compound like acetylacetone (B45752) can yield highly substituted quinolines. tandfonline.com Various catalysts, including environmentally benign options like FeCl3·6H2O in water, have been shown to efficiently promote this transformation. tandfonline.com

The reactivity of this building block extends to the synthesis of other important heterocyclic systems. For example, it can be utilized in multicomponent reactions to produce substituted pyrimidines, a class of compounds with significant biological activity. nih.govrsc.org The general strategy involves the condensation of the α-amino ketone with other reactants that provide the remaining atoms for the heterocyclic ring. youtube.comyoutube.com

| Heterocyclic Scaffold | Reaction Type | Reactant Partner Example |

| Quinolines | Friedländer Annulation | 1,3-Dicarbonyl compounds (e.g., Acetylacetone) |

| Pyrimidines | Multicomponent Condensation | Amidines, Urea/Thiourea |

| Thieno[2,3-b]pyridines | Gewald-type Reactions | Active methylene nitriles, Sulfur |

| Pyrroles | Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds |

This table illustrates the potential of this compound as a precursor for a range of N-heterocycles through various synthetic strategies.

Role in the Construction of Complex Carbon Frameworks

Beyond heterocyclic synthesis, this compound serves as a linchpin for the assembly of complex carbon frameworks. The amino and keto groups can be derivatized independently or in concert to build larger, acyclic, or polycyclic systems.

The primary amine can undergo a variety of transformations, including N-alkylation, N-acylation, and reductive amination, allowing for the attachment of diverse carbon chains. Simultaneously, the ketone functionality can participate in reactions such as Wittig olefination, aldol (B89426) condensations, and Grignard additions to extend the carbon skeleton. This orthogonal reactivity enables chemists to construct elaborate molecules in a stepwise and controlled manner. For example, the amine could first be protected, followed by a carbon-chain elongation at the ketone, and subsequent deprotection and functionalization of the amine to connect different molecular fragments.

Use in Multi-Component Reactions for Molecular Diversity Generation

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid generation of complex molecules from three or more starting materials in a single step. nih.gov The structural features of this compound make it an excellent candidate for such reactions. researchgate.net

Its ability to provide both a nucleophilic amine and an electrophilic ketone in one package is highly advantageous. In a well-established MCR like the Ugi reaction, an amine, a ketone, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. While the classic Ugi reaction is one example, the principles can be extended. For instance, a modified Friedländer synthesis can be performed as an MCR, where this compound, an aldehyde, and an active methylene compound react to form a complex quinoline derivative. nih.gov This approach is a cornerstone of diversity-oriented synthesis (DOS), enabling the creation of large libraries of structurally diverse compounds for high-throughput screening. nih.gov

| MCR Type | Component 1 | Component 2 | Component 3 | Resulting Scaffold |

| Friedländer-type | This compound | Aldehyde | Active Methylene Compound | Polysubstituted Quinolines |

| Ugi-type | This compound | Isocyanide | Carboxylic Acid | α-Acylamino Amides |

| Hantzsch-type | This compound | β-Ketoester | Aldehyde | Dihydropyridine derivatives |

This table demonstrates how this compound can be a central component in various MCRs to generate molecular diversity.

Employment in the Synthesis of Structurally Diverse Compounds for Chemical Exploration

The generation of compound libraries with high structural diversity is crucial for the exploration of chemical space and the discovery of new bioactive molecules. nih.govmdpi.com this compound is an exemplary starting block for Diversity-Oriented Synthesis (DOS). nih.gov The molecule possesses multiple points of diversification: the aromatic ring, the amino group, and the keto group.

Strategies for diversification include:

Aromatic Ring Modification : The fluorine atom can be substituted via nucleophilic aromatic substitution, or further substitutions can be introduced onto the phenyl ring.

Amine Functionalization : The primary amine can be transformed into a wide range of functional groups, including amides, sulfonamides, and secondary or tertiary amines, each introducing different steric and electronic properties.

Ketone Transformation : The ketone can be reduced to an alcohol, converted to an alkene, or used as a handle for carbon-carbon bond formation, leading to significant changes in the molecular scaffold.

| Diversification Site | Reaction Type | Example Reagent | Resulting Functional Group |

| Amino Group | Acylation | Acetyl Chloride | Acetamide |

| Amino Group | Reductive Amination | Acetone, NaBH(OAc)₃ | Isopropylamine |

| Keto Group | Reduction | Sodium Borohydride (B1222165) | Secondary Alcohol |

| Keto Group | Wittig Reaction | Methyltriphenylphosphonium bromide | Terminal Alkene |

| Aromatic Ring | Electrophilic Substitution | Nitrating Mixture | Nitro-substituted Phenyl |

This systematic modification allows for the creation of a vast library of unique compounds from a single, readily available precursor, facilitating the exploration of structure-activity relationships.

Application as a Chiral Auxiliary or Ligand Precursor in Catalysis

In the field of asymmetric catalysis, the development of effective chiral ligands and auxiliaries is paramount. researchgate.netresearchgate.net While this compound is itself achiral, it serves as a valuable precursor to chiral molecules that can direct the stereochemical outcome of a reaction.

The key transformation is the stereoselective reduction of the ketone to a secondary alcohol, yielding a chiral 2-amino-1-(3-fluorophenyl)ethanol. This amino alcohol is a classic structural motif used in the synthesis of chiral ligands. mdpi.commdpi.comrug.nl For example, it can be used to prepare phosphine-oxazoline (PHOX)-type ligands, which are highly effective in a range of metal-catalyzed asymmetric reactions, including hydrogenations and cross-coupling reactions. mdpi.com

Furthermore, the resulting chiral amino alcohol can be used as a chiral auxiliary. nih.govmdpi.com By temporarily attaching it to a prochiral substrate, it can direct subsequent reactions to occur on a specific face of the molecule, inducing high diastereoselectivity. After the desired transformation, the auxiliary can be cleaved and recycled. mdpi.com This approach is fundamental to the asymmetric synthesis of complex, enantiomerically pure molecules. rsc.org

| Precursor | Transformation | Chiral Product | Application in Catalysis |

| This compound | Asymmetric Ketone Reduction | (1R,2S)-2-Amino-1-(3-fluorophenyl)ethanol | Precursor for Chiral Ligands (e.g., PHOX) |

| This compound | Asymmetric Ketone Reduction | (1S,2R)-2-Amino-1-(3-fluorophenyl)ethanol | Chiral Auxiliary for Asymmetric Synthesis |

This demonstrates the pathway from the achiral starting material to valuable chiral assets for asymmetric catalysis.

Advanced Analytical Methodologies for Monitoring and Quantification in Research Contexts

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Reaction Progress

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity of 2-Amino-1-(3-fluorophenyl)ethanone and for tracking the progress of its synthesis. researchgate.netpensoft.net The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation of the target compound from impurities and starting materials. researchgate.netpensoft.net

A typical HPLC method for purity determination would utilize a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile. researchgate.net The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the amine-containing analyte. Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition changes over time, can be employed. researchgate.net UV detection is commonly used, with the wavelength set to a value where the analyte exhibits strong absorbance, for instance, around 220 nm or 254 nm. researchgate.net

For monitoring reaction progress, HPLC analysis allows for the timely quantification of reactants, intermediates, and products. rsc.org This can be achieved by periodically withdrawing aliquots from the reaction mixture, quenching the reaction if necessary, and injecting the sample into the HPLC system. researchgate.netrsc.org The resulting chromatograms provide a snapshot of the reaction composition at different time points, enabling the calculation of conversion rates and the identification of any side-product formation. researchgate.netrsc.org Automated HPLC systems can even perform real-time reaction monitoring, providing continuous data on the reaction kinetics. rsc.org

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 20 µL |

This table presents a hypothetical set of parameters and is for illustrative purposes only. Actual conditions would need to be optimized for the specific analysis.

Chiral HPLC for Enantiomeric Excess Determination

Since this compound possesses a chiral center, the separation and quantification of its enantiomers are of significant importance, particularly in pharmaceutical applications where one enantiomer may exhibit desired therapeutic activity while the other could be inactive or even detrimental. Chiral HPLC is the premier technique for determining the enantiomeric excess (ee) of such compounds. mdpi.comyakhak.org

Two main strategies are employed for chiral separations by HPLC: direct and indirect methods. The direct method utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the enantioseparation of a broad range of chiral amines. mdpi.comyakhak.org The mobile phase in chiral HPLC often consists of a mixture of alkanes (like hexane) and an alcohol (such as isopropanol (B130326) or ethanol), with small amounts of an amine modifier (e.g., diethylamine) to improve peak shape. mdpi.com

The indirect method involves the derivatization of the enantiomeric amine with a chiral derivatizing agent to form diastereomers. sci-hub.seresearchgate.net These diastereomers can then be separated on a standard achiral HPLC column. sci-hub.se Reagents like Marfey's reagent or chiral chloroformates are used for this purpose. sci-hub.sesciex.com While this method adds an extra step to the analytical procedure, it can sometimes provide better resolution than direct methods. sci-hub.se

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The development of rapid chiral HPLC methods, with analysis times often under 30 minutes, is a key focus in high-throughput screening and process development. phenomenex.com

Table 2: Example of Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak® AD-H (amylose based) or Chiralcel® OD-H (cellulose based) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Room Temperature |

| Detection | UV at 254 nm |

This table provides an example of typical conditions. The specific CSP and mobile phase composition must be optimized for the separation of this compound enantiomers.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful analytical technique well-suited for the analysis of volatile and thermally stable compounds. In the context of this compound, GC can be employed to analyze volatile impurities, byproducts, or residual solvents that may be present in the final product or during the synthesis process. ajrconline.org

For GC analysis, the sample is injected into a heated inlet port where it is vaporized and then carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase that interacts differently with the various components of the sample, leading to their separation based on boiling point and polarity. A detector at the end of the column, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to detect the separated components. ajrconline.org

Given the polarity of the amino group in this compound, derivatization may sometimes be necessary to improve its volatility and chromatographic behavior. ajrconline.org Silylation is a common derivatization technique that replaces the active hydrogen on the amine with a trimethylsilyl (B98337) group, making the compound more suitable for GC analysis. ajrconline.org

GC-MS, the coupling of Gas Chromatography with Mass Spectrometry, is particularly valuable as it provides not only retention time data for quantification but also mass spectra for the definitive identification of unknown volatile products and impurities. ajrconline.org

Table 3: General GC Parameters for Volatile Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | e.g., Start at 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

This table outlines general GC parameters that would need to be optimized for the specific volatile analytes related to this compound.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. sciex.comdiva-portal.org It is a powerful tool for the analysis of charged species, including amino compounds like this compound, and offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. diva-portal.org

In its simplest form, Capillary Zone Electrophoresis (CZE), a fused-silica capillary is filled with a background electrolyte (BGE) solution. sciex.com A sample is introduced at one end of the capillary, and a high voltage is applied across the capillary, causing the analytes to migrate towards the electrode of opposite charge at different velocities depending on their charge-to-size ratio. sciex.comdiva-portal.org

For the analysis of this compound, a low pH buffer can be used to ensure the amino group is protonated, imparting a positive charge on the molecule and allowing for its migration in the electric field. nih.gov Detection is typically performed using UV-Vis absorbance. creative-proteomics.com To enhance sensitivity, especially for analytes with weak UV absorbance, derivatization with a fluorescent tag can be employed. creative-proteomics.comnih.gov

CE is also capable of chiral separations. This can be achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. nih.gov The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different mobilities, enabling their separation.

Table 4: Representative CE Method Parameters

| Parameter | Condition |

| Capillary | Fused-silica, e.g., 50 µm ID, 50 cm total length |

| Background Electrolyte | e.g., Phosphate buffer at low pH (for cationic analysis) |

| Applied Voltage | 15-30 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic or electrokinetic |

| Detection | UV at 214 nm or 254 nm |

This table provides a general outline of CE parameters. The specific BGE composition, pH, and other conditions would need to be optimized for the analysis of this compound.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Advanced spectroscopic techniques offer the significant advantage of in situ, real-time monitoring of chemical reactions, providing immediate feedback on reaction kinetics, the formation of intermediates, and the conversion to products without the need for sample extraction. While specific applications for this compound are not widely documented in the provided search results, the principles of these techniques are broadly applicable to its synthesis.

Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Near-Infrared (NIR) spectroscopy can be used to monitor changes in the vibrational modes of molecules as a reaction progresses. By inserting a probe directly into the reaction vessel, spectra can be continuously acquired. The disappearance of reactant peaks and the appearance of product peaks can be correlated with their concentrations, allowing for real-time tracking of the reaction profile.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of flow-through NMR tubes, can also be adapted for in situ monitoring. This provides detailed structural information about the species present in the reaction mixture over time.

These Process Analytical Technology (PAT) tools are invaluable for understanding reaction mechanisms, optimizing reaction conditions (such as temperature, pressure, and catalyst loading), and ensuring consistent product quality in a manufacturing setting.

Future Directions and Emerging Research Opportunities

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of α-amino ketones is a pivotal area in organic chemistry, and developing efficient, stereocontrolled methods is a key objective. nih.govrsc.org For 2-Amino-1-(3-fluorophenyl)ethanone, future research will concentrate on moving beyond traditional multi-step, stoichiometric reactions towards more elegant and efficient catalytic solutions.

Modern synthetic strategies offer several promising avenues:

Transition-Metal Catalysis : Palladium-catalyzed asymmetric arylation of α-keto imines has emerged as a powerful method for producing chiral α-amino ketones. nih.govrsc.org Similarly, rhodium(II)-catalyzed amination of silyl (B83357) enol ethers presents a viable route. acs.org These methods could be adapted to provide enantiomerically pure forms of this compound, which is crucial for pharmaceutical applications.

Organocatalysis : Chiral Brønsted acids and proline-based catalysts have been successfully used for the asymmetric transfer hydrogenation of α-keto ketimines and the α-amination of ketones, respectively. acs.org These metal-free systems are advantageous due to their lower toxicity and cost.

Biocatalysis : Enzymes from the α-oxoamine synthase (AOS) family can construct α-amino ketones from α-amino acids in a single, stereospecific step without the need for protecting groups. nih.gov Engineering an AOS or another enzyme like a transaminase could offer a highly efficient and green route to this compound. nih.gov

Table 1: Comparison of Potential Catalytic Systems for Synthesis of this compound

| Catalytic System | General Principle | Potential Advantages | Key Challenges |

|---|---|---|---|

| Transition-Metal Catalysis (e.g., Pd, Rh) | Asymmetric arylation or amination of ketone precursors. nih.govacs.org | High efficiency and stereocontrol. rsc.org | Potential for metal contamination in the final product; cost of catalysts. |

| Organocatalysis (e.g., Brønsted Acid) | Metal-free activation of substrates for asymmetric synthesis. acs.org | Lower toxicity, readily available, recoverable catalysts. | May require higher catalyst loadings compared to metal catalysts. |

| Biocatalysis (e.g., Engineered Enzymes) | Stereospecific C-C or C-N bond formation under mild conditions. nih.govnih.gov | Exceptional selectivity, green reaction conditions (aqueous media), no protecting groups needed. nih.gov | Requires significant effort in enzyme discovery and engineering for substrate specificity. |

Exploration of the Compound in Materials Science and Polymer Chemistry

While specific applications of this compound in materials science are not yet established, its structure suggests significant potential as a monomer or a key building block for advanced polymers. clemson.edupageplace.de The presence of fluorine is known to impart unique properties to materials. polysciences.comacademie-sciences.fr

Future research could explore its incorporation into polymer backbones to create materials with tailored characteristics:

High-Performance Polymers : The fluorine atom can enhance thermal stability, chemical resistance, and hydrophobicity. pageplace.denih.gov The amino and ketone groups provide reactive handles for polymerization, making the compound a candidate for creating novel fluorinated polyamides, polyimides, or other specialty polymers with superior performance for aerospace, electronics, and chemical industries. clemson.edunih.gov

Smart Materials : Fluorinated polymers can exhibit piezoelectric, pyroelectric, and ferroelectric properties. nih.gov By integrating this compound into polymer structures, it may be possible to develop new smart materials that respond to external stimuli like temperature, pH, or electric fields, with potential applications in sensors, actuators, and biomedical devices. nih.gov

Table 2: Potential Properties Imparted by this compound as a Monomer

| Structural Feature | Potential Property Contribution to Polymer | Potential Application Area |

|---|---|---|

| Fluorophenyl Group | Enhanced thermal stability, chemical inertness, hydrophobicity, low surface energy. pageplace.deacademie-sciences.fr | Protective coatings, chemically resistant liners, advanced electronics. |

| Amino Group | Polymerization site (e.g., for polyamides, polyimides), improved adhesion, potential for biocompatibility. nih.gov | High-performance engineering plastics, biomedical materials. |

| Ketone Group | Polymerization site, point for cross-linking or post-polymerization modification. nih.gov | Thermosets, modifiable polymer surfaces. |

| Combined Structure | Low refractive index, specific dielectric properties. polysciences.com | Optical fibers, low-k dielectric materials for microelectronics. |

Integration with Machine Learning and Artificial Intelligence in Synthetic Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of synthetic processes. mdpi.combohrium.comresearchgate.net For a molecule like this compound, these computational tools offer immense potential.

Emerging research opportunities include:

Retrosynthesis and Route Prediction : AI algorithms can analyze vast reaction databases to propose novel and efficient synthetic routes that a human chemist might overlook. mdpi.comnih.gov This could lead to pathways with fewer steps, higher yields, or more sustainable starting materials.

Reaction Condition Optimization : Machine learning models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature, time) to maximize the yield and purity of this compound. digitellinc.comnih.gov This is particularly valuable for complex catalytic reactions where multiple variables interact. researchgate.net

Catalyst Design : By identifying key descriptors that correlate with catalytic activity, ML can guide the de novo design of new catalysts specifically tailored for the synthesis of this compound, potentially leading to breakthroughs in efficiency and selectivity. digitellinc.compatsnap.comarxiv.org

Advanced Mechanistic Investigations using Ultrafast Spectroscopy

Understanding the fundamental reaction mechanisms on the shortest possible timescales is crucial for controlling chemical transformations. Ultrafast spectroscopy techniques, operating on the femtosecond (10⁻¹⁵ s) timescale, provide a direct window into the dynamics of chemical processes. acs.orgkyoto-u.ac.jp

While no such studies have been performed on this compound, this represents a significant future opportunity. Potential investigations could include:

Photochemical Dynamics : The presence of an aromatic ketone chromophore suggests interesting photochemistry. Femtosecond transient absorption spectroscopy (fs-TAS) could be used to track the evolution of excited electronic states (e.g., S₁ and T₁) following UV photoexcitation. rsc.orgrsc.org This would reveal the rates of processes like intersystem crossing and internal conversion, which are fundamental to any light-induced reaction. bris.ac.uk

Reaction Pathway Mapping : For photochemical reactions, such as a potential Norrish Type-I cleavage of the α-carbon bond, ultrafast techniques can directly observe the bond-breaking event and the formation of transient intermediates in real-time. rsc.orgacs.org